molecular formula C13H14BrNO6 B3049244 Diethyl (4-bromo-2-nitrophenyl)propanedioate CAS No. 199328-34-2

Diethyl (4-bromo-2-nitrophenyl)propanedioate

Cat. No. B3049244
M. Wt: 360.16 g/mol
InChI Key: YXDNLQOEZJOXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (4-bromo-2-nitrophenyl)propanedioate is a useful research compound. Its molecular formula is C13H14BrNO6 and its molecular weight is 360.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl (4-bromo-2-nitrophenyl)propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (4-bromo-2-nitrophenyl)propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

199328-34-2

Product Name

Diethyl (4-bromo-2-nitrophenyl)propanedioate

Molecular Formula

C13H14BrNO6

Molecular Weight

360.16 g/mol

IUPAC Name

diethyl 2-(4-bromo-2-nitrophenyl)propanedioate

InChI

InChI=1S/C13H14BrNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(14)7-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3

InChI Key

YXDNLQOEZJOXHS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Dibromonitrobenzene (41.5 g, 148 mmol) was dissolved in anhydrous DMF (500 ml) and sodium hydride (17.7 g of a 60% suspension in mineral oil, 443 mmol) was added under argon. Diethyl malonate (49.6 g, 295 mmol) was added dropwise over 10 minutes giving a strong exotherm (mixture rose to 60° C.). The reaction mixture was maintained at 60° C. for 6 hours then left to cool to ambient temperature and stirred for 18 hours. The resulting dark red solution was poured slowly into 2M hydrochloric acid (1500 ml) and extracted with ether (500 ml×4). The organic phases were combined, washed with brine, dried (MgSO4) and the solvent removed by evaporation. The crude oil was purified by flash chromatography eluting with isohexanes/ethyl acetate (100/0, then 95/5 and finally 80/20) to give diethyl(4-bromo-2-nitrophenyl)malonate (51 g, 96%).
Quantity
41.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.6 g
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four

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